molecular formula C10H13NSi B163219 4-[(Trimethylsilyl)ethynyl]pyridine CAS No. 133810-35-2

4-[(Trimethylsilyl)ethynyl]pyridine

Cat. No. B163219
Key on ui cas rn: 133810-35-2
M. Wt: 175.3 g/mol
InChI Key: CWZAHASBSZJRDV-UHFFFAOYSA-N
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Patent
US08691821B2

Procedure details

A flask was charged with 4-bromopyridine.HCl (2.46 g, 12.65 mmol) and triethylamine (40 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (1.967 mL, 13.92 mmol) and purged 15 min longer. To this was added copper(I) iodide (0.120 g, 0.633 mmol), and Pd(PPh3)2Cl2 (0.444 g, 0.633 mmol). The reaction was stirred at room temperature for 72 h. The reaction was warmed to 50° C. and held at that temperature for 24 h. The reaction was diluted with ethyl acetate (60 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->25% EtOAc/Hex) gave 667 mg (30%) as a dark oil. 1H-NMR (CDCl3, 500 MHz) δ 8.58 (d, J=6.1, 2H), 7.33 (d, J=6.1, 2H), 0.29 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 149.8, 131.3, 125.9, 102.1, 100.1, −0.2. Mass spec.: 176.14 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.967 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
0.12 g
Type
catalyst
Reaction Step Five
Quantity
0.444 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl.C(N(CC)CC)C.[C:16]([Si:18]([CH3:21])([CH3:20])[CH3:19])#[CH:17]>C(OCC)(=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH3:19][Si:18]([C:16]#[C:17][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)([CH3:21])[CH3:20] |^1:32,51|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=NC=C1
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.967 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
copper(I) iodide
Quantity
0.12 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.444 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged 15 min longer
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 50° C.
WAIT
Type
WAIT
Details
held at that temperature for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The black heterogeneous emulsion was filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Column chromatography (5%-->25% EtOAc/Hex) gave 667 mg (30%) as a dark oil

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C[Si](C)(C)C#CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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